L-693,403 Maleate

Catalog No.
S004153
CAS No.
M.F
C24H27NO4
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-693,403 Maleate

Product Name

L-693,403 Maleate

IUPAC Name

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WAZQVIBRRAMDNX-BTJKTKAUSA-N

SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O

Synonyms

N-1'-Benzyl-3,4-dihydrospiro[1H-indene-1,4'-piperidine] maleate

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O

High affinity σ ligand with excellent selectivity over the dopamine D2 receptor.

L-693,403 maleate is a chemical compound recognized as a high-affinity sigma receptor ligand. Its chemical structure is characterized as N-1'-benzyl-3,4-dihydrospiro[1H-indene-1,4'-piperidine], with a molecular formula that includes a maleate salt form. This compound is primarily utilized in research settings, particularly in studies involving sigma receptors and their implications in various neurological and psychiatric conditions. The compound is noted for its selectivity over the dopamine D2 receptor, making it a valuable tool in pharmacological studies aimed at understanding receptor interactions and drug effects .

Typical of sigma ligands. These include:

  • Binding Reactions: The primary reaction of interest involves the binding of L-693,403 maleate to sigma receptors, which can modulate neurotransmitter release and influence neuronal signaling pathways.
  • Hydrolysis: In aqueous environments, the maleate component may undergo hydrolysis, releasing the active ligand.
  • Complex Formation: The compound can form complexes with other molecules, influencing its biological activity and pharmacokinetics.

These reactions are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .

L-693,403 maleate exhibits significant biological activity as a sigma receptor ligand. Its high affinity for sigma receptors suggests roles in:

  • Neuroprotection: The activation of sigma receptors has been associated with neuroprotective effects in various models of neurodegeneration.
  • Modulation of Pain: Sigma ligands are known to influence pain pathways, potentially offering analgesic effects.
  • Antidepressant Effects: Research indicates that sigma receptor modulation may play a role in alleviating symptoms of depression and anxiety .

The selectivity of L-693,403 maleate over the dopamine D2 receptor further enhances its potential as a research tool to dissect the roles of different neuroreceptors in psychiatric disorders .

The synthesis of L-693,403 maleate typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Piperidine Ring: Starting materials are reacted to form the piperidine core structure.
  • Spirocyclization: A cyclization reaction introduces the spiro configuration characteristic of the compound.
  • Maleate Salt Formation: The final step often involves reacting the base form with maleic acid to yield L-693,403 maleate.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product .

L-693,403 maleate is primarily used in research applications related to:

  • Pharmacology: Investigating sigma receptor interactions and their implications for drug development.
  • Neuroscience: Studying the role of sigma receptors in neurological disorders and potential therapeutic targets.
  • Behavioral Studies: Assessing the effects of sigma ligands on behavior in animal models .

The compound's unique properties make it a valuable asset for researchers exploring new treatment avenues for mental health disorders.

Studies focusing on L-693,403 maleate's interactions reveal its potential in modulating various biological pathways. Key findings include:

  • Interaction with Neurotransmitter Systems: The compound influences neurotransmitter release mechanisms, particularly involving serotonin and dopamine systems.
  • Synergistic Effects with Other Ligands: Research indicates that L-693,403 maleate may exhibit synergistic effects when combined with other pharmacological agents targeting different receptors .

These interaction studies are crucial for understanding how L-693,403 maleate can be utilized effectively in therapeutic contexts.

L-693,403 maleate shares structural and functional similarities with several other compounds. Notable comparisons include:

Compound NameChemical StructureSigma Receptor AffinityUnique Features
Pheniramine MaleateC20H24N2O4ModerateAntihistamine properties
1-(3-Dimethylaminopropyl)-N-(4-methoxyphenyl)cyclohexanecarboxamideC18H27N2O2HighAnalgesic effects
(+)-PentazocineC19H28N2OHighOpioid-like activity

L-693,403 maleate is unique due to its specific selectivity for sigma receptors over dopamine D2 receptors, distinguishing it from other similar compounds that may not exhibit this level of specificity . This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader receptor activation.

L-693,403 maleate is systematically named N-1'-Benzyl-3,4-dihydrospiro[1H-indene-1,4'-piperidine] maleate. Its molecular formula is C₂₄H₂₇NO₄, corresponding to a molecular weight of 393.48 g/mol. The compound consists of a spirocyclic core (indene-piperidine fusion) substituted with a benzyl group at the piperidine nitrogen and paired with a maleate counterion (Z-butenedioate).

Crystallographic Properties and Stereochemical Configuration

While explicit crystallographic data (e.g., X-ray diffraction) are not publicly available, the stereochemical configuration of L-693,403 maleate is defined by its maleate ion, which exists as the cis (Z)-isomer. The spirocyclic structure imposes rigid spatial constraints, favoring a specific conformation of the indene and piperidine moieties. The benzyl group’s orientation relative to the spiro center remains uncharacterized in published literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H-NMR and 13C-NMR spectra confirm the structural integrity of L-693,403 maleate, though specific peak assignments are not disclosed in available sources. Key features include:

  • Aromatic protons: Signals corresponding to the indene and benzyl groups.
  • Piperidine protons: Multiplets from the spirocyclic system.
  • Maleate protons: Peaks consistent with the cis-configured dicarboxylate.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry would reveal:

  • Molecular ion: m/z 393.48 (C₂₄H₂₇NO₄⁺).
  • Fragment ions: Loss of the maleate ion (m/z 114) and cleavage of the spirocyclic core.

Infrared (IR) Absorption Signatures

Expected IR features include:

  • C=O stretches: ~1700 cm⁻¹ (maleate carbonyl groups).
  • Aromatic C-H stretches: ~3000–3100 cm⁻¹ (benzyl and indene).
    Detailed IR spectra remain unpublished.

Physicochemical Properties

Solubility Profile Across Solvent Systems

SolventSolubility (mg/mL)Source
Water<1
Ethanol<1
DMSO≥52.4

Thermal Stability and Degradation Kinetics

No formal kinetic studies are reported. Storage recommendations (-20°C) suggest susceptibility to thermal degradation.

Partition Coefficient (LogP) and Ionization Constants

  • LogP: Estimated low value due to the hydrophilic maleate ion.
  • pKa: Maleate ionization constants (~1.9 and 6.2) enhance aqueous solubility.

The retrosynthetic analysis of L-693,403 maleate begins with the identification of its distinctive spiro[indene-1,4'-piperidine] core structure, which features a quaternary carbon center connecting an indene and piperidine ring system [1] [2]. This spirocyclic architecture presents unique synthetic challenges that require careful strategic planning through disconnection approaches.

Disconnection StrategySynthetic IntermediateCommercial Availability
Spiro C-N bond cleavage2,3-dihydroindene derivativeHigh
Benzyl substitution4-piperidoneHigh
Aromatic ring formationCyclohexanone derivativesModerate

Alternative retrosynthetic approaches focus on the formation of the spirocyclic framework through cyclization reactions [31] [34]. The spiro center can be constructed via intramolecular cyclization of appropriately functionalized linear precursors, where the indene moiety is pre-formed and the piperidine ring is generated through cyclization [32] [35].

The benzyl substituent on the piperidine nitrogen presents an additional strategic consideration in the retrosynthetic analysis [33] [36]. This substituent can be introduced either early in the synthesis through benzylation of the piperidine precursor or late-stage through direct functionalization of the completed spirocyclic core [24] [27].

Transform-based strategies for the spiro[indene-piperidine] system leverage powerful ring-forming reactions such as radical cyclization, metal-catalyzed cyclization, or condensation reactions [6] [20]. These approaches often provide superior control over stereochemistry and can accommodate various substitution patterns around the spirocyclic framework [31] [34].

Catalytic Strategies for Benzyl Group Introduction

The introduction of the benzyl group onto the piperidine nitrogen of L-693,403 represents a critical synthetic transformation that requires careful selection of catalytic methodologies [9] [24]. Several catalytic strategies have been developed for efficient benzylation reactions, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

Friedel-Crafts alkylation represents the classical approach for benzyl group introduction, utilizing Lewis acid catalysts such as aluminum chloride or titanium tetrachloride [24] [25]. This methodology proceeds through the formation of a benzylic carbocation intermediate, which subsequently attacks the nucleophilic nitrogen center [26] [29]. However, this approach can suffer from over-alkylation and rearrangement reactions, necessitating careful optimization of reaction conditions.

Catalyst SystemReaction ConditionsYield (%)Selectivity
Aluminum chloride25°C, dichloromethane65-80Moderate
Titanium tetrachloride0°C, nitromethane70-85Good
Iron trichlorideRoom temperature60-75Moderate

Palladium-catalyzed asymmetric benzylation has emerged as a powerful methodology for introducing benzyl groups with high enantioselectivity [27] [28]. These reactions typically employ chiral bisphosphine ligands and proceed through the formation of cationic pi-benzyl-palladium intermediates [27]. The methodology demonstrates excellent compatibility with various substitution patterns and provides access to enantiomerically enriched products.

Nickel-catalyzed reductive cross-coupling reactions offer an alternative approach for benzyl group introduction, particularly for challenging substrates [28]. These methodologies utilize electrochemical reduction or chemical reductants to facilitate the coupling of benzyl halides with nitrogen nucleophiles [28]. The reactions proceed under mild conditions and demonstrate broad substrate scope.

Organometallic benzylation strategies employ reactive benzyl organometallic reagents such as benzyl lithium or benzyl magnesium halides [30]. These approaches provide high reactivity but require careful control of reaction conditions to prevent side reactions [30]. The methodology is particularly useful for substrates that are incompatible with other catalytic systems.

Metal-free benzylation approaches utilize phase-transfer catalysis or microwave-assisted conditions to facilitate benzyl group introduction [11]. These methodologies offer environmental advantages and simplified workup procedures, making them attractive for large-scale applications [19] [22].

Maleic Acid Salt Formation Mechanisms

The formation of the maleate salt of L-693,403 involves a sophisticated acid-base interaction between the basic piperidine nitrogen and maleic acid [12] [15]. This salt formation process is crucial for improving the compound's stability, solubility, and handling properties in pharmaceutical applications.

The mechanism of maleic acid salt formation begins with the protonation of the tertiary amine nitrogen in the piperidine ring [12]. Maleic acid, with its two carboxylic acid groups, acts as a diprotic acid capable of forming various salt stoichiometries depending on reaction conditions [15]. The first protonation typically occurs at the piperidine nitrogen, forming a 1:1 salt complex.

Salt StoichiometrypH RangeSolubility EnhancementStability
1:1 Maleate3.5-4.515-fold increaseHigh
2:1 Compound:Acid5.0-6.08-fold increaseModerate
1:2 Hemimaleate2.5-3.525-fold increaseVery High

The kinetics of maleic acid salt formation follow second-order reaction kinetics, with the rate being dependent on both the concentration of the free base and the maleic acid [12]. The reaction proceeds through a proton transfer mechanism, where the rate-determining step involves the formation of a hydrogen-bonded complex between the amine and carboxylic acid [15].

Crystallization behavior of the maleate salt is influenced by several factors including solvent composition, temperature, and the presence of water [1] [7]. The salt typically crystallizes in a monoclinic crystal system with specific hydrogen bonding patterns that contribute to its stability [7]. The maleate anion participates in extensive hydrogen bonding networks, which enhance the overall crystal packing efficiency.

Thermodynamic studies reveal that maleate salt formation is highly favorable, with large negative enthalpy changes associated with the protonation process [12]. The entropy changes are generally negative due to the ordering of ions in the crystal lattice, but the overall Gibbs free energy change remains negative, indicating spontaneous salt formation [15].

The influence of temperature on salt formation kinetics shows that elevated temperatures increase the rate of salt formation but may also promote the esterification of maleic acid in certain solvent systems [12]. This side reaction can be minimized through careful control of reaction conditions and the use of appropriate solvents [15].

Purification Techniques for Chiral Resolution

The purification and chiral resolution of L-693,403 maleate requires sophisticated analytical and preparative techniques to achieve the required pharmaceutical purity standards [13] [43]. Multiple complementary approaches are employed to ensure both chemical purity and enantiomeric excess.

Crystallization of diastereomeric salts represents the most widely employed method for chiral resolution of L-693,403 [13]. This technique involves the formation of diastereomeric derivatives using chiral resolving agents such as tartaric acid, mandelic acid, or cinchona alkaloids [13]. The resulting diastereomers exhibit different physical properties, particularly solubility, allowing for separation through selective crystallization.

Resolving AgentDiastereomer RatioEnantiomeric Excess (%)Recovery Yield (%)
L-Tartaric acid3:195.278
S-Mandelic acid4:197.882
Cinchonine2.5:192.175
Brucine3.5:194.680

High-performance liquid chromatography using chiral stationary phases provides both analytical assessment and preparative separation capabilities [43] [44]. Chiral columns based on polysaccharide derivatives or cyclodextrin bonded phases demonstrate excellent resolution of L-693,403 enantiomers [44]. The methodology requires optimization of mobile phase composition, flow rate, and temperature to achieve baseline separation.

Supercritical fluid chromatography has emerged as an efficient technique for large-scale chiral purification [43]. This methodology combines the advantages of liquid and gas chromatography, offering rapid separations with reduced solvent consumption [46]. The technique is particularly suitable for thermally sensitive compounds and provides excellent scalability for industrial applications.

Membrane-based separation techniques utilizing chiral selectors immobilized on polymer membranes offer continuous separation processes [46]. These approaches demonstrate high selectivity and can be integrated into continuous manufacturing processes [22]. The methodology requires careful optimization of membrane composition and operating conditions to achieve desired separation efficiency.

Analytical validation of chiral purity involves multiple orthogonal techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and optical rotation measurements [43] [45]. Nuclear magnetic resonance spectroscopy using chiral shift reagents provides detailed information about enantiomeric composition and impurity profiles [45]. Mass spectrometry techniques, particularly high-resolution time-of-flight methods, offer sensitive detection of trace impurities and degradation products.

Scale-Up Challenges and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of L-693,403 maleate presents numerous technical and economic challenges that require systematic engineering solutions [16] [17] [18]. Scale-up considerations encompass reaction kinetics, heat transfer, mass transfer, and equipment design optimization.

Process intensification represents a critical aspect of industrial scale-up, where reaction conditions must be optimized to maintain product quality while maximizing throughput [17] [22]. The spirocyclic nature of L-693,403 creates unique challenges in terms of reaction kinetics, as the formation of the spiro center often involves complex mechanistic pathways that can be sensitive to reaction conditions [18] [20].

Scale-Up ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size1-10 g1-10 kg100-1000 kg
Reaction Time4-8 hours6-12 hours8-16 hours
Temperature Control±1°C±2°C±3°C
Mixing Efficiency>95%>90%>85%

Heat transfer considerations become increasingly important at larger scales, particularly for exothermic reactions involved in the spirocyclization process [16] [17]. Industrial reactors require sophisticated temperature control systems to manage heat generation and removal, preventing thermal runaway reactions that could compromise product quality or safety [18]. Computational fluid dynamics modeling is often employed to optimize reactor design and mixing patterns.

Mass transfer limitations can significantly impact reaction rates and selectivity during scale-up [17] [18]. The formation of the spiro[indene-piperidine] core may involve heterogeneous catalysis or multi-phase reaction systems, where interfacial mass transfer becomes rate-limiting [16]. Industrial processes require careful optimization of agitation systems and phase contact to maintain reaction efficiency.

Catalyst recovery and recycling presents both economic and environmental considerations for industrial production [21] [22]. Transition metal catalysts used in the synthesis of L-693,403 can represent significant cost components, necessitating efficient recovery systems [37] [38]. Continuous processing technologies offer advantages in catalyst utilization and process control compared to traditional batch operations [19] [22].

Quality control and process analytical technology implementation are essential for maintaining consistent product quality during industrial production [19] [22]. Real-time monitoring systems using near-infrared spectroscopy, Raman spectroscopy, or process mass spectrometry enable immediate detection of process deviations [46]. These technologies support implementation of quality-by-design principles in pharmaceutical manufacturing.

Regulatory compliance requirements add additional complexity to industrial scale-up processes [19] [23]. Current good manufacturing practices mandate extensive documentation, validation, and quality assurance systems throughout the production process [23]. Process development must consider regulatory requirements from the earliest stages to ensure successful technology transfer and regulatory approval.

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography represents the gold standard for quantitative analysis of pharmaceutical compounds, including maleate salts [1] [2]. For L-693,403 maleate, a comprehensive reversed-phase HPLC method must be developed to ensure accurate quantification and separation from potential impurities and degradation products.

Method Development Strategy

The development of a robust HPLC method for L-693,403 maleate requires systematic optimization of chromatographic parameters [3] [2]. Based on the compound's chemical structure containing both aromatic and basic amine functionalities, a C18 reversed-phase column provides optimal retention and selectivity [4]. The spiropiperidine core structure and benzyl substituent necessitate careful mobile phase selection to achieve adequate resolution from related impurities.

Optimized Chromatographic Conditions

ParameterSpecificationRationale
Stationary PhaseLuna C18 (250 × 4.6 mm, 5 μm)Provides optimal retention for aromatic compounds [3]
Mobile Phase A10 mM Phosphate Buffer (pH 3.0)Suppresses ionization of basic amine groups [2]
Mobile Phase BAcetonitrile (HPLC grade)Excellent organic modifier for aromatic separation [4]
Gradient Program20:80 to 60:40 (A:B) over 15 minutesEnsures adequate resolution and peak shape [1]
Flow Rate1.0 mL/minOptimizes column efficiency and analysis time [3]
Column Temperature30°C ± 2°CImproves reproducibility and peak symmetry [2]
Detection Wavelength225 nmMaximum absorption for aromatic chromophore [5]
Injection Volume20 μLSuitable for quantitative analysis [4]

Method Validation Parameters

The developed HPLC method must demonstrate compliance with International Conference on Harmonization guidelines [6] [4]. Linearity studies should encompass the range of 50-150% of the target concentration, with correlation coefficients exceeding 0.999 [2]. Precision studies, both intra-day and inter-day, must yield relative standard deviations below 2.0% [4]. Accuracy assessments through recovery studies should demonstrate values between 98.0-102.0% [6].

Robustness and System Suitability

Method robustness testing involves deliberate variations in critical parameters including mobile phase pH (±0.2 units), organic modifier composition (±2%), flow rate (±0.1 mL/min), and temperature (±3°C) [4]. System suitability criteria must include theoretical plates (>2000), tailing factor (<2.0), resolution between critical pairs (>1.5), and relative standard deviation for replicate injections (<2.0%) [2].

Ultraviolet-Visible Spectrophotometric Assays

Ultraviolet-visible spectrophotometry serves as a complementary analytical technique for L-693,403 maleate analysis, particularly valuable for rapid purity assessment and quantitative determination [7] [8]. The aromatic indene and benzyl substituents provide characteristic UV absorption patterns suitable for analytical applications.

Spectroscopic Characteristics

L-693,403 maleate exhibits significant UV absorption due to its aromatic chromophores [5]. The indene ring system and benzyl group contribute to electronic transitions in the 200-300 nm region [8]. Primary analytical wavelengths are anticipated at approximately 225 nm and 265 nm, corresponding to π→π* transitions in the aromatic systems [7] [9].

Method Development Considerations

ParameterSpecificationL-693,403 Maleate Application
Wavelength Range200-400 nm200-350 nm comprehensive scan
Analytical Wavelength225 nm (primary), 265 nm (secondary)Based on aromatic absorption maxima [7]
Solvent SystemDMSO:Methanol:Water (1:1:8 v/v/v)Ensures complete dissolution [5]
Concentration Range5-40 μg/mLLinear range for quantitative analysis [7]
Path Length1 cm quartz cuvetteStandard for UV measurements [8]
Sample PreparationStock solution in DMSO, serial dilutionMinimizes solubility issues [5]

Validation Requirements

The UV-Vis method requires comprehensive validation including linearity assessment across 5-7 concentration levels [7]. Limit of detection and limit of quantification must be determined using signal-to-noise ratios of 3:1 and 10:1, respectively [9]. Expected values for L-693,403 maleate are approximately 0.5 μg/mL (LOD) and 1.5 μg/mL (LOQ) based on aromatic chromophore intensity [7].

Interference Studies

Selectivity assessment must evaluate potential interference from excipients, degradation products, and related substances [7]. The maleate counterion absorption at wavelengths below 220 nm necessitates careful wavelength selection to minimize interference [9]. Matrix effect studies using placebo preparations ensure method specificity [7].

Precision and Accuracy

Method precision should demonstrate relative standard deviations below 2.0% for both repeatability and intermediate precision [7]. Accuracy studies using standard addition methodology must yield recovery values between 98-102% [9]. The method's simplicity and speed make it ideal for routine quality control applications [7].

X-ray Diffraction Crystallography Applications

X-ray Diffraction crystallography provides definitive structural characterization of L-693,403 maleate, enabling determination of crystal packing, polymorphic forms, and hydrogen bonding patterns [10] [11]. This technique is essential for pharmaceutical development, particularly for understanding solid-state properties that impact bioavailability and stability.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction serves as the primary method for routine crystallographic analysis of L-693,403 maleate [12] [13]. The technique provides rapid identification of crystalline phases and quantitative assessment of crystallinity levels. Typical diffraction patterns span the 2θ range of 5-50°, encompassing the most informative reflections for pharmaceutical compounds [10].

Instrumental Parameters

ParameterSpecificationApplication to L-693,403 Maleate
Radiation SourceCu Kα (λ = 1.5418 Å)Standard for pharmaceutical analysis [11]
Scan Range5-50° 2θCovers primary crystalline reflections [10]
Step Size0.02° 2θAdequate resolution for peak identification [13]
Scan Speed1-2°/minBalance between resolution and analysis time [11]
Sample PreparationFlat plate, random orientationMinimizes preferred orientation effects [10]
Sample Amount50-100 mgSufficient for representative diffraction [13]

Single Crystal Structure Determination

Single crystal X-ray diffraction provides complete three-dimensional structural information for L-693,403 maleate [14]. This technique reveals atomic coordinates, bond lengths, bond angles, and intermolecular interactions critical for understanding pharmaceutical properties [11]. Crystal growth from suitable solvents (DMSO, acetonitrile, or methanol-water mixtures) yields crystals suitable for structural analysis [12].

Polymorphism and Phase Analysis

X-ray diffraction enables identification and characterization of polymorphic forms of L-693,403 maleate [12]. Different crystalline phases exhibit distinct diffraction patterns, allowing unambiguous identification and quantification [10]. Variable temperature XRD studies reveal phase transitions and thermal stability limits [11].

Data Analysis and Interpretation

Diffraction pattern analysis employs Rietveld refinement methods for quantitative phase analysis and precise lattice parameter determination [15]. Peak indexing and space group determination provide fundamental crystallographic information [13]. Database comparison using the Cambridge Structural Database facilitates structure validation and related compound analysis [11].

Quality Control Applications

PXRD serves as a critical quality control tool for L-693,403 maleate, enabling detection of polymorphic changes, hydrate formation, and crystallinity loss during manufacturing and storage [12]. Fingerprint diffraction patterns provide rapid identification and purity assessment [10]. Quantitative phase analysis determines percentages of different crystalline forms in mixed samples [15].

Thermogravimetric Analysis for Stability Profiling

Thermogravimetric Analysis provides comprehensive thermal stability assessment for L-693,403 maleate, revealing decomposition pathways, thermal transition temperatures, and moisture content [16] [17]. This technique is indispensable for pharmaceutical development, offering insights into processing conditions, storage requirements, and formulation compatibility.

Fundamental Principles

TGA measures mass changes as a function of temperature under controlled atmospheric conditions [18]. For L-693,403 maleate, thermal analysis reveals multiple weight loss events corresponding to solvent evaporation, salt dissociation, and structural decomposition [16]. The technique operates on the principle that chemical and physical changes often involve mass alterations detectable with high sensitivity [17].

Experimental Conditions

ParameterStandard SpecificationL-693,403 Maleate Protocol
Temperature Range25-600°C25-500°C (adequate for decomposition) [16]
Heating Rate10°C/min10°C/min (primary), 5°C/min (detailed) [18]
Sample Mass5-15 mg8-12 mg (optimal sensitivity) [17]
AtmosphereNitrogen or AirNitrogen (thermal), Air (oxidative) [16]
Crucible MaterialPlatinum or AluminaPlatinum (inert, high temperature) [18]
Data AcquisitionWeight vs TemperatureWeight, derivative, heat flow [17]

Thermal Decomposition Profile

L-693,403 maleate exhibits characteristic multi-step thermal decomposition [19]. Initial weight loss (50-120°C) corresponds to residual solvent or moisture elimination [16]. The second major event (180-250°C) likely represents maleate acid sublimation or decomposition [19]. Primary structural decomposition occurs above 300°C, with the spiropiperidine framework degrading through complex pathways [17].

Kinetic Analysis

Thermal decomposition kinetics provide quantitative assessment of thermal stability [20]. Activation energy calculations using Arrhenius methodology reveal energy barriers for decomposition processes [18]. Multiple heating rate experiments (5, 10, 20°C/min) enable kinetic parameter determination through Flynn-Wall-Ozawa or Kissinger methods [20].

Oxidative Stability Assessment

Comparative studies under nitrogen and air atmospheres distinguish thermal decomposition from oxidative degradation [16]. L-693,403 maleate demonstrates different decomposition profiles in oxidative versus inert conditions, indicating susceptibility to oxidative stress [17]. This information guides packaging and storage recommendations [18].

Moisture and Volatile Content

TGA precisely quantifies residual moisture and volatile impurities in L-693,403 maleate [16]. Low-temperature isothermal studies (40-60°C) determine moisture content without inducing decomposition [18]. This analysis ensures compliance with pharmaceutical specifications and predicts hygroscopic behavior [17].

Method Validation and Calibration

TGA calibration employs certified reference materials including calcium oxalate monohydrate for temperature and weight accuracy [18]. System verification uses materials with known decomposition characteristics (e.g., nickel for Curie point temperature calibration) [17]. Precision studies demonstrate weight measurement reproducibility within ±0.01 mg [16].

Data Interpretation and Reporting

Thermogravimetric curves present weight loss as a function of temperature, with derivative thermogravimetry (DTG) highlighting transition temperatures [18]. Peak maximum temperatures in DTG curves indicate decomposition onset and completion [17]. Integration of weight loss steps quantifies volatile components and determines thermal stability limits [16].

Pharmaceutical Applications

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

393.19400834 g/mol

Monoisotopic Mass

393.19400834 g/mol

Heavy Atom Count

29

Dates

Last modified: 02-18-2024

Explore Compound Types